A Comprehensive Technical Guide to the Physical Properties of 2-Fluorophenylhydrazine Hydrochloride
A Comprehensive Technical Guide to the Physical Properties of 2-Fluorophenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluorophenylhydrazine hydrochloride is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug development. Its unique electronic properties, conferred by the fluorine substituent on the phenyl ring, make it a valuable building block for the synthesis of a wide array of heterocyclic compounds, including pyrazole and indole derivatives, which are scaffolds for many pharmacologically active molecules.[1] The hydrochloride salt form enhances the compound's stability and handling characteristics compared to the free base.[2] A thorough understanding of its physical properties is paramount for its effective utilization in research and development, ensuring reproducibility of synthetic protocols and informing formulation strategies. This guide provides an in-depth analysis of the key physical and chemical characteristics of 2-Fluorophenylhydrazine hydrochloride, supported by established analytical methodologies.
Chemical Identity and Molecular Structure
2-Fluorophenylhydrazine hydrochloride is the hydrochloride salt of 2-fluorophenylhydrazine. The presence of the fluorine atom at the ortho position of the phenyl ring influences the molecule's reactivity and physical properties.
| Identifier | Value | Source |
| IUPAC Name | (2-fluorophenyl)hydrazine;hydrochloride | [3] |
| CAS Number | 2924-15-4 | [1][3] |
| Molecular Formula | C₆H₈ClFN₂ | [3][4][5] |
| Molecular Weight | 162.59 g/mol | [1][6][7] |
| InChI Key | VFZYLSYYMHFPSY-UHFFFAOYSA-N | [3][4][8] |
| Canonical SMILES | C1=CC=C(C(=C1)NN)F.Cl | [3] |
Physicochemical Properties
A summary of the key physicochemical properties of 2-Fluorophenylhydrazine hydrochloride is presented below. These properties are critical for its handling, storage, and application in chemical synthesis.
| Property | Value | Source |
| Appearance | White to light yellow to light orange crystalline powder | [1][4][9] |
| Melting Point | 200-205 °C (with decomposition) | [4][5][8][9] |
| Boiling Point | 211.5°C at 760 mmHg | [5] |
| Flash Point | 81.7°C | [5] |
| Solubility | Soluble in water | [2][10][11] |
Note on Boiling and Flash Points: While some sources report a boiling point and flash point, these values should be treated with caution as the compound is noted to decompose at its melting point.[4][8][9]
Experimental Methodologies for Property Determination
The accurate determination of physical properties is fundamental to chemical research. The following section outlines the standard experimental protocols for the characterization of a solid compound like 2-Fluorophenylhydrazine hydrochloride.
Melting Point Determination
The melting point is a crucial indicator of purity for a crystalline solid.[12]
Caption: Workflow for Melting Point Determination.
Protocol:
-
Sample Preparation: A small amount of the crystalline 2-Fluorophenylhydrazine hydrochloride is finely ground to a powder. This powder is then packed into a thin-walled capillary tube to a height of 2-3 mm.[12]
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.[13]
-
Heating and Observation: The sample is heated at a steady rate. As the temperature approaches the expected melting point, the heating rate is reduced to approximately 1-2°C per minute to ensure thermal equilibrium.[14]
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. For a pure compound, this range should be narrow. The reported decomposition indicates that the substance may darken or evolve gas during melting.[4][8][9]
Solubility Assessment
Understanding the solubility of a compound in various solvents is essential for reaction setup, purification, and formulation.
Caption: General Protocol for Solubility Testing.
Protocol:
-
Sample and Solvent Preparation: A small, accurately weighed amount of 2-Fluorophenylhydrazine hydrochloride (e.g., 10-20 mg) is placed in a test tube.[15][16]
-
Solvent Addition: A measured volume of the desired solvent (e.g., 1 mL of water, ethanol, dichloromethane, etc.) is added in small portions.[15][16]
-
Mixing: The mixture is agitated vigorously after each addition to facilitate dissolution.[15][16]
-
Observation: The sample is visually inspected to determine if a homogeneous solution has formed. The compound is classified as soluble, partially soluble, or insoluble. Given that it is a hydrochloride salt, it is expected to be soluble in polar protic solvents like water.[2][10][11]
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the molecular structure and purity of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 2-Fluorophenylhydrazine hydrochloride, ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be particularly informative.
Sample Preparation Protocol for NMR:
-
Dissolution: Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, given its salt nature) in a small vial.[9][17]
-
Filtration (if necessary): If any particulate matter is present, the solution should be filtered through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[18]
-
Internal Standard: An internal standard such as tetramethylsilane (TMS) or a suitable alternative for aqueous solutions may be added for accurate chemical shift referencing.[4][9]
-
Analysis: The prepared sample is then placed in the NMR spectrometer for analysis. The resulting spectrum will provide information on the chemical environment of the protons and carbons in the molecule. The presence of the N-H protons from the hydrazine and the ammonium hydrochloride can often be observed, although their chemical shifts can be concentration and solvent-dependent.[19][20]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.
Sample Preparation Protocol for FT-IR (KBr Pellet Method):
-
Grinding: A small amount of the sample (1-2 mg) is mixed with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr).[21] The mixture is thoroughly ground to a fine, homogeneous powder in an agate mortar and pestle.[6][22]
-
Pellet Formation: The powdered mixture is placed into a pellet die and compressed under high pressure to form a thin, transparent pellet.[21]
-
Analysis: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.[21] Key vibrational bands expected for 2-Fluorophenylhydrazine hydrochloride would include N-H stretching, aromatic C-H stretching, C=C aromatic ring stretching, and C-F stretching.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and fragmentation pattern.
Analysis of Organic Hydrochloride Salt: For a hydrochloride salt, electrospray ionization (ESI) is a common and effective technique.
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, typically methanol or acetonitrile, with or without a small amount of water.
-
Analysis: The solution is introduced into the mass spectrometer. In positive ion mode ESI-MS, the spectrum would be expected to show a peak corresponding to the protonated free base [(C₆H₇FN₂)H]⁺. The presence of the chloride counter-ion is generally not observed in the positive ion spectrum.[23]
Safety and Handling
2-Fluorophenylhydrazine hydrochloride is a chemical that requires careful handling.
-
Hazards: It is harmful if swallowed, in contact with skin, or if inhaled.[12][13][16] It can cause skin and serious eye irritation.[4][12][15]
-
Precautions: Use in a well-ventilated area or under a chemical fume hood.[12][13][16] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13][24] Avoid creating dust.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][12][16] Keep away from incompatible materials such as strong oxidizing agents.[12]
Conclusion
This technical guide has provided a detailed overview of the essential physical properties of 2-Fluorophenylhydrazine hydrochloride. The data presented, along with the standardized experimental protocols, offer a solid foundation for researchers and scientists working with this important synthetic building block. Adherence to these methodologies and safety precautions will ensure consistent and reliable results in the laboratory, ultimately facilitating the advancement of research and drug development programs that utilize this versatile compound.
References
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Mettler Toledo. (n.d.). Melting Point Determination. Retrieved from [Link]
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University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
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TJK Speciality N Fine Chemicals. (n.d.). 4-FLUOROPHENYLHYDRAZINE HYDROCHLORIDE. Retrieved from [Link]
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PubChem. (n.d.). 4-Fluorophenylhydrazine hydrochloride. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
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ChemEd DL. (n.d.). Sample Preparation. Retrieved from [Link]
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University of Cambridge. (n.d.). How to make an NMR sample. Retrieved from [Link]
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Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]
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Scribd. (n.d.). Analysis of Samples Using Fourier Transform Infrared Spectroscopy. Retrieved from [Link]
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Reddit. (2023). Identifying organic salts? Retrieved from [Link]
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PubMed. (2022). Qualitative Analysis of Acid Salts with Direct Analysis in Real Time Mass Spectrometry by Conversion to the Free Acid Form. Retrieved from [Link]
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Reddit. (2023). How to detect a HCl salt in organic compunds. Retrieved from [Link]
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PubMed. (2024). Multi-spectroscopic characterization of organic salt components in medicinal plant. Retrieved from [Link]
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